![molecular formula C21H22ClN3O3S B2819750 1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251703-56-6](/img/structure/B2819750.png)
1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
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Overview
Description
1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Heteroaryl Thiazolidine-2,4-diones : Research demonstrates the synthesis of bioactive heteroaryl thiazolidine-2,4-diones through condensation and reaction processes, showcasing the chemical versatility and potential pharmaceutical applications of thiazolidine derivatives Ibrahim, Abdel-Megid, El-Gohary, 2011.
Novel Synthesis Routes : Another study explored the synthesis of 4-(N-arylidene acetylhydrazido)-1,4-benzothiazin-2,3-diones, azetidinones, and thiazolidinones, highlighting the development of new synthetic pathways and biological activities Hogale, Uthale, 1990.
Biological Activity
Antimicrobial Activity : Some compounds derived from thiazolidine and benzothiadiazine cores have been investigated for their antimicrobial properties against various pathogens, indicating the potential for the development of new antimicrobial agents Coburn, Ho, Bronstein, 1982.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withH1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .
Mode of Action
It can be inferred from related compounds that it may act as anantagonist at the H1 receptors . This means it binds to these receptors and blocks their activation by histamine, thereby preventing the allergic response .
Biochemical Pathways
It can be inferred from related compounds that it may affect thehistamine signaling pathway . By blocking the H1 receptors, it prevents the downstream effects of histamine activation, which include inflammation and other allergic symptoms .
Pharmacokinetics
Similar compounds are often designed to have good oral bioavailability and to be metabolized in a way that allows for a long duration of action .
Result of Action
The result of this compound’s action would be a reduction in allergic symptoms. By blocking the H1 receptors, it prevents the histamine-induced allergic response, which can include symptoms such as itching, inflammation, and asthma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications could potentially affect its metabolism and thereby its efficacy. Additionally, individual factors such as the patient’s age, health status, and genetic makeup can also influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-15-10-12-24(13-11-15)21(26)20-23-25(14-16-6-8-17(22)9-7-16)18-4-2-3-5-19(18)29(20,27)28/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZQUPNQEVQGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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